molecular formula C13H8F2O2S B8323082 2-(4-Fluorophenylthio)-6-fluorobenzoic acid

2-(4-Fluorophenylthio)-6-fluorobenzoic acid

Cat. No. B8323082
M. Wt: 266.26 g/mol
InChI Key: FXRYJABURSLYQA-UHFFFAOYSA-N
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Patent
US05283361

Procedure details

The compound 2-[2-(4-fluorophenylthio)-6-fluorophenyl]-4,4-dimethyloxazoline (5.0 g, 15.66 mmol) is added to 310 ml of a 4.5N HCl solution in water and is refluxed overnight. The cooled reaction mixture is extracted twice with ethyl acetate. The extracts are washed with water and then brine and dried over MgSO4 to afford the subtitle compound.
Name
2-[2-(4-fluorophenylthio)-6-fluorophenyl]-4,4-dimethyloxazoline
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[C:16]2[O:17]CC(C)(C)N=2)=[CH:4][CH:3]=1.Cl.[OH2:24]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=2[C:16]([OH:17])=[O:24])=[CH:6][CH:7]=1

Inputs

Step One
Name
2-[2-(4-fluorophenylthio)-6-fluorophenyl]-4,4-dimethyloxazoline
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)SC1=C(C(=CC=C1)F)C=1OCC(N1)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.